molecular formula C15H15NO3 B2426394 (E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile CAS No. 391649-79-9

(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile

Cat. No. B2426394
CAS RN: 391649-79-9
M. Wt: 257.289
InChI Key: GWIBXULMGOBDGK-UHFFFAOYSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile, also known as 2-Propenenitrile, is a novel compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless liquid with a boiling point of 110.3 °C at atmospheric pressure. 2-Propenenitrile is a versatile compound that can be used in a variety of laboratory experiments and applications.

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Docking : One study conducted vibrational spectroscopic studies of a similar compound, analyzing its NLO (Nonlinear Optical) properties, molecular orbital studies, and molecular docking. This research indicated potential inhibitory activity against the androgen receptor (Al-Wabli et al., 2016).

  • Structural Analysis : Another study detailed the crystal structure of related chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone, providing insights into hydrogen bonding, crystal packing, and the influence of substituents on molecular structure (Jasinski et al., 2008).

  • Comparison of Supramolecular Structures : The supramolecular structures of compounds with 1,3-benzodioxol-5-yl moieties have been compared, emphasizing hydrogen bonding and pi-pi stacking in the molecular architecture (Low et al., 2002).

  • Kinetic Studies of Related Compounds : A study on kinetic parameters of various hydrogen donors, including derivatives of 1,3-benzodioxol-5-yl, has been conducted. This research could provide a deeper understanding of reaction mechanisms and thermokinetic properties (Fu et al., 2022).

  • Steric Effects on Molecular Properties : Research on the steric effects of substituents on similar molecular structures has been done, highlighting the impact of molecular geometry on pharmacological activities (Nichols & Kostuba, 1979).

  • Synthesis and Properties of Derivatives : Several studies have explored the synthesis and properties of various derivatives of compounds containing the 1,3-benzodioxol-5-yl moiety, providing insights into their chemical behavior and potential applications https://consensus.app/papers/creation-physical-chemical-properties-tatyana/09bbb832c2f65defb0f5fc3da6c820c6/?utm_source=chatgpt" target="_blank">(Ahmad et al., 2011; Tatyana et al., 2019)

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-15(2,3)14(17)11(8-16)6-10-4-5-12-13(7-10)19-9-18-12/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBXULMGOBDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)-2-propenenitrile

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